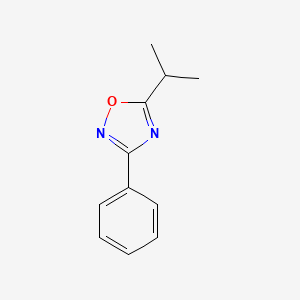

3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

CAS No. |

114065-31-5 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-phenyl-5-propan-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H12N2O/c1-8(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

LJQVRBYODUPFNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of 3 Phenyl 5 Propan 2 Yl 1,2,4 Oxadiazole and 1,2,4 Oxadiazole Analogues

Aromaticity Considerations and Intrinsic Ring Stability of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) nucleus is a five-membered, planar, aromatic heterocyclic system. chemicalbook.com However, within the class of five-membered heterocycles, it is considered to have a low level of aromaticity. osi.lvchim.it This reduced aromatic character, coupled with a weak and easily cleavable O-N bond, is a primary determinant of its chemical reactivity. osi.lvchim.itresearchgate.net These features explain the numerous thermal and photochemical rearrangements the ring undergoes to form more stable heterocyclic systems. osi.lvchim.it

The electronic structure of the ring features nucleophilic character at the N(4) atom and electrophilic properties at the carbon atoms (C3 and C5). chim.itresearchgate.net The N(2) nitrogen is also an electrophilic site, a property enhanced by the polarized O-N bond, making it susceptible to intramolecular nucleophilic attack, which initiates several key rearrangements. Due to the electron-withdrawing nature of the heteroatoms, the 1,2,4-oxadiazole ring is generally resistant to electrophilic substitution reactions like halogenation or nitration. chemicalbook.com While 3,5-disubstituted derivatives exhibit considerable stability, the parent ring is unstable. chemicalbook.com This inherent tendency to rearrange into more stable structures is a defining characteristic of 1,2,4-oxadiazole chemistry. osi.lv

Thermal Rearrangement Reactions

Heating 1,2,4-oxadiazole derivatives can induce profound structural transformations, leading to a variety of other heterocyclic systems. Early studies noted that 3,5-diaryl-1,2,4-oxadiazoles, while relatively stable, decompose at temperatures above 300 °C to yield nitriles and isocyanates. arkat-usa.org More controlled thermal reactions, however, allow for specific and synthetically useful rearrangements.

The Boulton-Katritzky Rearrangement (BKR) is one of the most studied and synthetically valuable thermal transformations of 1,2,4-oxadiazoles. osi.lvchim.it This reaction is a type of mononuclear heterocyclic rearrangement that involves a nucleophilic attack from a side-chain atom onto the N(2) position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and subsequent recyclization. chim.itbeilstein-journals.org The process is typically promoted by acids or bases. beilstein-journals.org

The general mechanism involves a three-atom side-chain at the C3 position of the oxadiazole, containing a nucleophilic atom (Z). chim.it This nucleophile attacks the electrophilic N(2) atom, with the oxygen acting as a leaving group, resulting in the formation of a new, more stable ring system. chim.it

BKR has been widely applied in the synthesis of diverse heterocycles.

1,2,3-Triazoles: The BKR of hydrazones derived from 1,2,4-oxadiazoles is a well-established method for preparing 1,2,3-triazoles containing an amide fragment. beilstein-journals.org

Isoxazolines: The rearrangement can be used to synthesize non-aromatic heterocycles. For instance, 1,2,4-oxadiazoles with a saturated CCO side chain at C3 can be converted into 3-amino-isoxazoline derivatives in good yields. chim.itunipa.it

Imidazoles: N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones undergo BKR under basic conditions to generate trifluoromethylated 2-amino imidazoles. chim.it

Spiropyrazolinium Compounds: In the presence of acids or bases, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been observed to rearrange into spiropyrazolinium salts. mdpi.com

Table 1: Applications of the Boulton-Katritzky Rearrangement (BKR)

| Starting 1,2,4-Oxadiazole Derivative | Key Side-Chain | Conditions | Product Heterocycle | Reference |

|---|---|---|---|---|

| Hydrazones of 1,2,4-oxadiazoles | Hydrazone | Acidic or basic | 1,2,3-Triazole | beilstein-journals.org |

| 3-(Saturated side-chain)-1,2,4-oxadiazole | CCO | Base-induced | Isoxazoline | chim.itunipa.it |

| N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | NCC or CNC | Basic | Imidazole | chim.it |

| 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazole | Aminoethyl | Acidic or basic | Spiropyrazolinium salt | mdpi.com |

While Ring Contraction-Ring Expansion (RCRE) is a recognized pathway for the transformation of 1,2,4-oxadiazoles, research indicates it is predominantly a photochemical process. chim.itrsc.orgnih.gov In the context of thermal reactions, high-temperature flash vacuum pyrolysis (FVP) of compounds like 3,5-diphenyl-1,2,4-oxadiazole (B189376) at 700-800 °C leads to fragmentation into smaller molecules like phenyl isocyanate, rather than a distinct RCRE rearrangement. arkat-usa.org The RCRE mechanism typically involves the initial cleavage of the oxadiazole ring followed by recyclization into a new heterocyclic system, a process more commonly initiated by UV irradiation. rsc.orgnih.gov For example, the photoisomerization of 3-amino-5-aryl-1,2,4-oxadiazoles to 1,3,4-oxadiazoles is proposed to occur via an RCRE route. rsc.org

Photochemical Transformation Pathways

The photochemistry of 1,2,4-oxadiazoles is rich and complex, offering pathways to various isomers and products not accessible through thermal methods. osi.lvnih.gov Irradiation, typically at 254 nm, can induce ring-opening, isomerization, and rearrangement, with the specific outcome depending on the substituents and the solvent used. rsc.org Theoretical studies suggest that these photorearrangements often proceed via conical intersections, providing very fast, barrierless pathways from the excited state to the product. nih.govresearchgate.net

Upon photoexcitation, the 1,2,4-oxadiazole ring can undergo cleavage. This process can lead directly to the formation of open-chain products, especially when the reaction is carried out in a nucleophilic solvent like methanol. rsc.org For instance, the irradiation of 3,5-diphenyl-1,2,4-oxadiazole results mainly in open-chain products derived from the reaction of a photolytic intermediate with the solvent. rsc.org

The nature of the reactive intermediate formed after photo-excitation has been a subject of investigation. It is proposed that the excited state can evolve into several ground-state intermediates, including zwitterionic, diradical, or nitrene-like species. nih.gov The subsequent thermal reactions of these transient intermediates dictate the final product distribution. nih.gov

Photoisomerization is a common transformation for 1,2,4-oxadiazoles, leading to the formation of other, often more stable, heterocyclic rings. chim.it These rearrangements can occur through several distinct mechanistic pathways.

Ring Contraction-Ring Expansion (RCRE): As mentioned, this is a significant photochemical pathway. The irradiation of 3-amino-1,2,4-oxadiazoles can yield 1,3,4-oxadiazoles through an RCRE mechanism. chim.itrsc.org

Internal-Cyclization Isomerization (ICI): This competing pathway can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.itnih.gov

Isomerization to 1,2,4-Triazoles: The photochemical conversion of specific 1,2,4-oxadiazole derivatives into 1,2,4-triazoles has been described. researchgate.netrsc.org One such reaction involves the base-induced rearrangement of N-(5-R-1,2,4-oxadiazol-3-yl)-N′-phenylureas into 4-acylamino-1-phenyl-1,2,4-triazolin-5-ones. rsc.org Another study detailed the photoisomerization of hydrazones of 1,2,4-oxadiazole derivatives to 1,2,5-triazoles, proceeding through a hydrogen atom transfer in the excited state. researchgate.net More complex photochemical syntheses can produce 1,2,4-triazoles from azodicarboxylates, diazoalkanes, and organic nitriles via triplet intermediates and azomethine ylides. rsc.org

Table 2: Summary of Photochemical Transformations

| Transformation Type | Starting Material Example | Product(s) | Proposed Mechanism/Intermediate | Reference |

|---|---|---|---|---|

| Ring Opening | 3,5-Diphenyl-1,2,4-oxadiazole | Open-chain products | Zwitterion, diradical, or nitrene | rsc.org |

| Photoisomerization | 3-Amino-5-aryl-1,2,4-oxadiazole | 1,3,4-Oxadiazole (B1194373) | Ring Contraction-Ring Expansion (RCRE) | chim.itrsc.org |

| Photoisomerization | N-(1,2,4-oxadiazol-3-yl)-N′-phenylurea | 1,2,4-Triazolin-5-one | Base-induced rearrangement | rsc.org |

| Photoisomerization | Hydrazones of 1,2,4-oxadiazoles | 1,2,5-Triazole | Hydrogen atom transfer | researchgate.net |

Electron-Transfer Induced Photo-Oxidation Studies

The photochemical behavior of 1,2,4-oxadiazoles, particularly their susceptibility to oxidation via electron-transfer mechanisms, is a subject of detailed investigation. Studies on related 4,5-dihydro-1,2,4-oxadiazoles (DHOZs) provide significant insight into these processes. The photo-oxidation is understood to proceed through a tunneling electron transfer from the excited state of the DHOZ to a solvent molecule. bohrium.com This event generates a radical cation complex intermediate, which then undergoes proton transfer to form a radical pair intermediate. The final oxidized product is formed in a single subsequent step involving the transfer of a second electron and proton. bohrium.com

Computational and experimental results indicate that the rate of this photoreaction is heavily influenced by the electronic nature of the substituents on the heterocyclic ring. Specifically, the substituent at the C(5) position has a more pronounced effect on the reaction rate than the substituent at the C(3) position. bohrium.com For 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole, the electron-donating nature of the propan-2-yl group at C(5) would be a key factor in its photo-oxidation profile. Furthermore, the electron-accepting capability of the solvent plays a crucial role, facilitating the photo-induced electron-transfer process. bohrium.com

Photochemical rearrangements can also compete with oxidation. Depending on the substituents and conditions, irradiation of 1,2,4-oxadiazoles can lead to various isomeric products through distinct pathways, including ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). chim.itnih.gov For instance, the irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles has been shown to yield different oxazoline (B21484) products depending on the solvent used, such as THF or DCM. chim.it DFT calculations and UV-vis spectroscopy have been employed to study these competitive photoinduced rearrangements, confirming the involvement of a neutral singlet excited state in the photoexcitation process. nih.govacs.org

Nucleophilic and Electrophilic Reactivity of the 1,2,4-Oxadiazole Core

Addition of Nucleophiles, Ring Opening, and Ring Closure (ANRORC) Rearrangements

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement is a characteristic reaction pathway for 1,2,4-oxadiazoles, particularly those bearing electron-withdrawing groups at the C(5) position. chim.it This sequence transforms the initial oxadiazole into a new heterocyclic system.

The mechanism involves three key steps:

Addition of Nucleophile: A bidentate nucleophile, such as hydrazine (B178648) or hydroxylamine (B1172632), attacks the most electrophilic carbon of the ring, typically C(5). chim.it

Ring Opening: This addition leads to the cleavage of one of the ring bonds, usually the N(2)-C(3) or O(1)-C(5) bond, to form a ring-opened intermediate. chim.it

Ring Closure: The intermediate then undergoes an intramolecular cyclization by attacking another electrophilic site within the former ring structure, leading to the formation of a new, often more stable, five-membered heterocycle. chim.it

When hydrazine is used as the nucleophile, the 1,2,4-oxadiazole can be converted into a 1,2,4-triazole. chim.itnih.gov Research has demonstrated the general applicability of this ANRORC reactivity even for oxadiazoles (B1248032) that lack a C(5)-linked electron-withdrawing group. nih.govresearchgate.net Theoretical studies on the reaction between polyfluoroaryl-1,2,4-oxadiazoles and methylhydrazine indicate that the most favorable pathway involves an initial attack on the aryl moiety, followed by cyclization, which is the rate-determining step. rsc.org

| Reactant | Nucleophile | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | - (Isomerization) | Not specified | 3-(Perfluoroheptyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | researchgate.net |

| Various 1,2,4-oxadiazoles | Hydrazine | DMF | 3-Amino-1,2,4-triazoles | nih.gov |

| Polyfluoroaryl-1,2,4-oxadiazoles | Hydrazine or Methylhydrazine | Not specified | Indazole compounds | chim.it |

| 3-Chloro-1,2,4-oxadiazole derivatives | Allylamine (B125299) | Not specified | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine | chim.it |

Migration-Nucleophilic Attack-Cyclization (MNAC) Reactions

The Migration-Nucleophilic Attack-Cyclization (MNAC) pathway represents another significant thermal rearrangement for 1,2,4-oxadiazole derivatives. This reaction is prominently observed in the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles into their 2-acylamino-1,3,4-oxadiazole isomers. chim.it

The proposed mechanism involves:

Migration: An initial migration of a group.

Nucleophilic Attack: An intramolecular nucleophilic attack.

Cyclization: A subsequent cyclization to form the rearranged product.

This rearrangement underscores the versatile reactivity of the 1,2,4-oxadiazole scaffold, allowing for its conversion into the isomeric and often more stable 1,3,4-oxadiazole system. researchgate.netchim.it MNAC has also been identified as a potential competitive pathway in the photoinduced rearrangements of certain 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles, alongside the RCRE and ICI routes. nih.gov

Substitution Reactions at C(3) and C(5) Positions of the Oxadiazole Ring

Direct substitution at the carbon atoms of the 1,2,4-oxadiazole ring is a key method for its functionalization. Due to the higher electrophilicity of the C(5) position compared to C(3), nucleophilic substitution reactions preferentially occur at C(5). chim.it

Substitution at C(5): The presence of a good leaving group or an activating electron-withdrawing group at the C(5) position facilitates nucleophilic aromatic substitution (SNAr). For example, the 5-trichloromethyl group has been successfully displaced by various nucleophiles. chim.it In the synthesis of a GPR119 receptor agonist, a C(5)-trichloromethyl group was substituted by piperidin-4-yl-methanol. chim.it

Substitution at C(3): Nucleophilic substitution at the C(3) position is less common and generally requires the presence of a potent leaving group, such as a halogen. The reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with methylhydrazine is a reported example of an SNAr at the C(3) position. chim.it Similarly, reactions of 5-aryl-3-chloro-1,2,4-oxadiazoles with nucleophiles like allylamine or allyl alcohols proceed via substitution at C(3). chim.it

In the context of this compound, direct substitution would be challenging without prior functionalization to introduce a suitable leaving group at either the C(3) or C(5) position. The phenyl group at C(3) and the propan-2-yl group at C(5) are not typical leaving groups for SNAr reactions.

| Substrate | Position of Substitution | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 3-Chloro-5-phenyl-1,2,4-oxadiazole | C(3) | Methylhydrazine | 3-Methylhydrazinyl-5-phenyl-1,2,4-oxadiazole | chim.it |

| 5-Aryl-3-chloro-1,2,4-oxadiazoles | C(3) | Allylamine | 3-N-allylamino-1,2,4-oxadiazoles | chim.it |

| 5-Aryl-3-chloro-1,2,4-oxadiazoles | C(3) | Allyl alcohols | 3-O-allylether-1,2,4-oxadiazoles | chim.it |

| Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate | C(5) | Various nucleophiles | C(5)-substituted products | chim.it |

| 1,2,4-Oxadiazole with C(5)-trichloromethyl group | C(5) | Piperidin-4-yl-methanol | GPR119 receptor agonist precursor | chim.it |

Academic and Research Applications of 3 Phenyl 5 Propan 2 Yl 1,2,4 Oxadiazole in Specialized Chemical Fields

Applications in Medicinal Chemistry Research

The 1,2,4-oxadiazole (B8745197) ring is a cornerstone in drug discovery and development, valued for its chemical stability and its capacity to engage in various non-covalent interactions with biological targets. nih.govnih.gov Its application in medicinal chemistry is not limited to a single therapeutic area but spans a wide range of research fields, demonstrating its significance as a pharmacophoric group. researchgate.net

Role as Bioisosteric Replacements for Amide and Ester Functionalities in Drug Design

A primary application of the 1,2,4-oxadiazole moiety, the central feature of 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole, is its role as a bioisostere for amide and ester groups. nih.govmdpi.com Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to overcome issues related to metabolic instability, such as hydrolysis by esterases and proteases. nih.govresearchgate.net

The 1,2,4-oxadiazole ring is a hydrolytically stable surrogate that can mimic the key electronic and steric properties of amides and esters. nih.govresearchgate.net It can replicate the planar geometry and dipole moment of an amide bond, which is crucial for maintaining binding interactions with target proteins. nih.gov This replacement can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability. nih.govnih.gov For instance, researchers have successfully used this strategy to modify existing drug candidates, improving their drug-like properties without sacrificing potency. nih.govrsc.org The ring's hydrogen bonding capabilities, although different from a classic amide, contribute to its effectiveness as a bioisostere. nih.govrsc.org

| Property | Ester Group (-COO-) | Amide Group (-CONH-) | 1,2,4-Oxadiazole Ring |

|---|---|---|---|

| Metabolic Stability | Susceptible to hydrolysis by esterases | Generally more stable than esters, but can be cleaved by proteases | Resistant to hydrolytic cleavage. nih.gov |

| Geometry | Planar | Planar | Planar aromatic system. nih.gov |

| Hydrogen Bonding | Acceptor | Acceptor and Donor | Hydrogen bond acceptor. nih.govrsc.org |

| Application | Common in prodrugs | Ubiquitous in peptides and small molecule drugs | Used to improve stability and other ADMET properties. mdpi.comresearchgate.net |

Design of Novel Heterocyclic Scaffolds for Investigating Biological Activities

The 1,2,4-oxadiazole core is a highly valued scaffold for constructing libraries of new chemical entities to explore a vast range of biological activities. nih.govnih.govnih.gov Its synthetic accessibility, typically through the cyclization of amidoximes with carboxylic acid derivatives, allows for the introduction of diverse substituents at the C3 and C5 positions. nih.govmdpi.com In this compound, these positions are occupied by a phenyl group and an isopropyl group, respectively.

This structural versatility enables medicinal chemists to systematically modify the molecule to optimize interactions with specific biological targets and fine-tune its pharmacological profile. nih.gov The rigid, planar nature of the oxadiazole ring serves as a stable anchor, orienting the appended functional groups in a defined spatial arrangement for optimal binding. scielo.brmdpi.com This scaffold has been instrumental in the discovery of lead compounds for numerous therapeutic targets, including enzymes, receptors, and ion channels, across areas like cancer, infectious diseases, and inflammation. nih.govresearchgate.netfrontiersin.org

Contributions to Materials Science and Advanced Functional Materials

Beyond its biological applications, the this compound structure possesses characteristics that make it of interest in the field of materials science.

Integration into Liquid Crystalline Systems

The 3,5-disubstituted-1,2,4-oxadiazole core is a known mesogenic unit, meaning it can form the basis of liquid crystalline materials. nih.gov The rigid and polar nature of the 1,2,4-oxadiazole ring contributes to the formation of ordered, yet fluid, phases that are characteristic of liquid crystals. nih.govresearchgate.net The presence of three heteroatoms in the ring leads to a significant dipole moment and polarizability, which are crucial for achieving desirable optical anisotropy and birefringence. nih.gov

Use in Luminescent and Optoelectronic Materials

Oxadiazole derivatives, particularly those with aromatic substituents, are well-known for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org The 1,3,4-oxadiazole (B1194373) ring, a constitutional isomer of the 1,2,4-oxadiazole, is particularly noted for its electron-transporting properties and high photoluminescence quantum yields. researchgate.netrsc.org These properties are attributed to the electron-deficient nature of the oxadiazole ring. researchgate.net

Application in Polymeric Systems

The incorporation of 1,2,4-oxadiazole rings into polymer backbones or as pendant groups can impart desirable properties such as high thermal stability, specific optical behavior, and enhanced mechanical strength. lifechemicals.com Polymers containing the 1,2,4-oxadiazole moiety have been investigated for applications including heat-resistant materials, liquid crystals, and organic light-emitting diodes (OLEDs). nih.govlifechemicals.com

The synthesis of polymers containing 1,2,4-oxadiazole units can be achieved through various methods, such as the polycondensation of bis-amidoximes with diacid chlorides or the 1,3-dipolar cycloaddition of dinitrile oxides with dinitriles. While early examples of such polymers were often infusible and soluble only in strong acids like sulfuric acid, subsequent research has focused on improving their processability by introducing flexible side groups. For instance, the introduction of methyl groups into the aromatic spacers of 1,2,4-oxadiazole polymers was found to enhance solubility.

In the context of this compound, the phenyl and isopropyl substituents could influence the properties of a polymer in several ways. The phenyl group can contribute to thermal stability and introduce charge-transporting capabilities, which is beneficial for electronic applications. The isopropyl group, being a bulky alkyl group, could disrupt polymer chain packing, potentially increasing solubility and lowering the melting point, making the polymer more processable.

Recent advancements have also explored the use of 1,2,4-oxadiazoles as degradable linkers in π-conjugated polymers. These polymers can be synthesized via direct heteroarylation polymerization (DHAP) and exhibit stability under acidic and basic conditions, as well as thermal stability. rsc.org The degradation can be triggered by reduction followed by acid hydrolysis, offering a pathway to controlled material breakdown. rsc.org

The following table summarizes examples of polymers containing oxadiazole moieties and their properties, illustrating the potential roles that a compound like this compound could play.

| Polymer System | Monomers | Polymerization Method | Key Properties | Potential Application |

| Poly(fluorene-co-BOB) | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole (BOB) | Suzuki Polycondensation | Deep-blue emission, high photoluminescence quantum efficiency (1.00) | Organic Light-Emitting Diodes (OLEDs) |

| Poly(fluorene-co-TOT) | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 3,5-bis(5-bromothiophen-2-yl)-1,2,4-oxadiazole (TOT) | Suzuki Polycondensation | Blue emission, band gap of 2.72 eV | Organic Light-Emitting Diodes (OLEDs) |

| Degradable π-conjugated polymer | Thiophene-based monomers with a 1,2,4-oxadiazole linker | Direct Heteroarylation Polymerization (DHAP) | Photoluminescent, degradable under specific conditions rsc.org | Transient electronics, controlled release systems |

| Heat-resistant polymers | Bis-amidoximes and diacid chlorides | Polycondensation | High thermal stability, infusible | High-performance materials, aerospace applications |

Role in Ionic Liquids Development

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as designer solvents and electrolytes due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. alfa-chemistry.comrsc.org The properties of an ionic liquid can be tailored by modifying the structure of its cation and anion. mdpi.com

The 1,2,4-oxadiazole moiety has been incorporated into the cationic scaffold of ionic liquids, often in the context of developing ionic liquid crystals (ILCs). mdpi.com These materials exhibit both the properties of liquid crystals and ionic liquids. For instance, a series of fluorinated heterocyclic salts based on a 1,2,4-oxadiazolylpyridinium cation has been synthesized. mdpi.com These compounds' thermotropic properties were found to be dependent on the position of the pyridinium (B92312) ring on the oxadiazole core (C3 or C5), the length of the alkyl chain attached to the pyridinium nitrogen, and the nature of the counterion. mdpi.com

Specifically, salts containing a bis(trifluoromethane)sulfonimide anion exhibited enantiotropic smectic liquid crystalline phases. mdpi.com While many of the precursor salts with iodide or bromide anions did not show liquid crystalline behavior, they were classified as low-melting organic salts, which are essentially ionic liquids. mdpi.com

For a compound like this compound to be used in the development of ionic liquids, it would likely need to be functionalized to introduce a cationic center. For example, the phenyl ring could be substituted with a group that can be quaternized, such as a pyridine (B92270) or an imidazole. The resulting cation, paired with a suitable anion, would form an ionic liquid. The phenyl and isopropyl groups would influence the steric and electronic properties of the cation, thereby affecting the physical properties of the ionic liquid, such as its melting point, viscosity, and solubility.

Research on pyridinium and imidazolium (B1220033) ionic liquids containing a 1,3,4-oxadiazole core has shown that parameters like the choice of counterion and the nature of the heterocyclic core affect both thermal and photophysical properties. rsc.org This suggests that a systematic variation of the components of a 1,2,4-oxadiazole-based ionic liquid would allow for the fine-tuning of its properties for specific applications.

The following table presents examples of oxadiazole-based ionic liquids and their characteristics.

| Cationic Scaffold | Anion | Key Properties | Potential Application |

| 1,2,4-Oxadiazolyl-N-alkylpyridinium | Bis(trifluoromethane)sulfonimide | Enantiotropic smectic liquid crystalline phase mdpi.com | Ionic Liquid Crystals, Optoelectronics mdpi.com |

| 1,2,4-Oxadiazolyl-N-methylpyridinium | Iodide, Trifluoromethanesulfonate | Low-melting organic salts (Ionic Liquids) researchgate.net | Specialized Solvents, Electrolytes researchgate.net |

| Bi-cationic Pyridinium 1,2,4-Oxadiazole | Bromide, Iodide | Gemini quaternary ammonium (B1175870) compounds, some with antibacterial activity nih.gov | Antimicrobial materials, functional ionic liquids nih.gov |

| Protic Ionic Liquids from Bis(4-pyridyl)oxadiazoles | Various | Protic nature, potential for specific catalytic applications researchgate.net | Green chemistry, catalysis researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole, and how can purity be maximized?

- Methodology :

- Cyclocondensation : React substituted amidoximes with acyl chlorides under reflux in anhydrous solvents (e.g., acetonitrile or THF) to form the oxadiazole ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for high yields (>80%) .

- Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes vs. 12–24 hours) while maintaining yields. Use catalytic bases like triethylamine to enhance efficiency .

- Purity Optimization : Recrystallization from ethanol or methanol improves crystallinity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR (CDCl or DMSO-d) confirm regiochemistry of substituents. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm in H NMR, while carbons appear at 160–170 ppm in C NMR .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 231.1002 for CHNO) .

- FT-IR : Peaks at 1600–1650 cm (C=N stretching) and 1200–1250 cm (C-O-C) confirm oxadiazole ring integrity .

Q. How to evaluate its antimicrobial activity against resistant bacterial strains?

- Protocol :

- Microdilution Assay : Test against Mycobacterium tuberculosis or Staphylococcus aureus (ATCC strains) in 96-well plates. Minimum inhibitory concentrations (MICs) are determined using resazurin-based viability assays (2–20 mg/L range) .

- Time-Kill Kinetics : Monitor bacterial growth inhibition over 24–48 hours via OD measurements. Synergy with standard antibiotics (e.g., rifampicin) can be assessed using checkerboard assays .

Advanced Research Questions

Q. How do substituent variations at the 3- and 5-positions of the oxadiazole core impact biological activity?

- SAR Insights :

- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 3-position to enhance electrophilicity and target binding .

Q. What computational methods predict the binding affinity of this compound to therapeutic targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with M. tuberculosis MetRS or human GSK-3β. Prioritize compounds with ΔG < -8 kcal/mol .

- QSAR Models : Apply CoMFA (Comparative Molecular Field Analysis) or HQSAR (Hologram QSAR) to correlate substituent descriptors (e.g., logP, polarizability) with bioactivity. Validation via leave-one-out cross-validation (q > 0.6) .

Q. How to resolve contradictions in reported biological data across studies?

- Case Example : Discrepancies in anticancer activity may arise from assay conditions (e.g., serum concentration, cell line genetic background).

- Mitigation :

- Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and ATP-based luminescence assays for consistency .

- Metabolic Stability Testing : Pre-screen compounds in human liver microsomes to rule out false negatives due to rapid degradation .

Q. What in vitro models are suitable for assessing anticancer activity?

- Models :

- Caspase Activation Assays : Treat T47D or HepG2 cells with 10–100 µM compound. Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- 3D Tumor Spheroids : Evaluate penetration efficacy in MX-1 breast cancer spheroids using confocal microscopy. Compare IC values to 2D monolayers .

Q. How to optimize pharmacokinetic properties through structural modifications?

- ADME Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.